molecular formula C4H2F6O B13508649 3,3,3-Trifluoro-2-(trifluoromethyl)propanal CAS No. 4074-09-3

3,3,3-Trifluoro-2-(trifluoromethyl)propanal

Cat. No.: B13508649
CAS No.: 4074-09-3
M. Wt: 180.05 g/mol
InChI Key: AVIPNMYNTNLJPB-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(trifluoromethyl)propanal is a fluorinated organic compound with the molecular formula C4H2F6O It is characterized by the presence of two trifluoromethyl groups attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanal can be achieved through several methods. One common approach involves the reaction of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid with reducing agents. For instance, the reduction of the corresponding acid chloride with lithium aluminum hydride (LiAlH4) can yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(trifluoromethyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.

    Reduction: 3,3,3-Trifluoro-2-(trifluoromethyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-2-(trifluoromethyl)propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its use in the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanal is primarily determined by its chemical reactivity. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-methylpropanal: Similar structure but with a methyl group instead of a second trifluoromethyl group.

    3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Contains a hydroxyl group and a carboxylic acid group.

    3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl fluoride: Contains a fluorine atom instead of the aldehyde group.

Uniqueness

3,3,3-Trifluoro-2-(trifluoromethyl)propanal is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials with specialized applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O/c5-3(6,7)2(1-11)4(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIPNMYNTNLJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711087
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-09-3
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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